molecular formula C9H9FO3 B8724090 3-Fluoro-2,6-dimethoxybenzaldehyde

3-Fluoro-2,6-dimethoxybenzaldehyde

Cat. No.: B8724090
M. Wt: 184.16 g/mol
InChI Key: QZDKVDNXTNWVEU-UHFFFAOYSA-N
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Description

3-Fluoro-2,6-dimethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the 3-position and methoxy groups at the 2- and 6-positions of the aromatic ring. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in medicinal chemistry and materials science. The electron-withdrawing fluorine atom and electron-donating methoxy groups create a polarized aromatic system, influencing reactivity in cross-coupling reactions, reductive aminations, and click chemistry (as seen in PROTAC synthesis) .

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

3-fluoro-2,6-dimethoxybenzaldehyde

InChI

InChI=1S/C9H9FO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-5H,1-2H3

InChI Key

QZDKVDNXTNWVEU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)C=O

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

3-Fluoro-2,6-dimethoxybenzaldehyde is extensively used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it valuable in creating more complex structures.

  • Synthesis of Anticancer Agents : The compound has been utilized in synthesizing benzimidazole derivatives, which exhibit significant anticancer properties. For instance, modifications of this compound have led to the development of novel anticancer agents that target specific cellular pathways.

Medicinal Chemistry

Research indicates that this compound possesses notable biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that modified derivatives exhibited IC50 values ranging from 10 to 20 µM against melanoma cells.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicated strong activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values around 20 µg/mL.

Case Study 1: Anticancer Properties

A study involving IGR-39 melanoma cells treated with this compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, suggesting potential therapeutic applications in melanoma treatment.

Case Study 2: Antimicrobial Activity

In another investigation assessing the effects on HL-60 leukemia cells, the compound demonstrated significant cytotoxicity linked to oxidative stress induction and cell cycle arrest. This highlights its potential as an antimicrobial agent in clinical settings.

Industrial Applications

This compound is also employed in industrial applications:

  • Fine Chemicals Production : It serves as a building block for various fine chemicals used in the production of fragrances, dyes, and agrochemicals.
  • Material Science : The compound's unique properties make it suitable for developing new materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 3-Fluoro-2,6-dimethoxybenzaldehyde and related compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound 3-F, 2,6-OCH₃ C₉H₉FO₃ 184.16 (calculated) Intermediate for PROTACs, polarized reactivity
3-Ethyl-2,6-difluorobenzaldehyde 3-CH₂CH₃, 2,6-F C₉H₈F₂O 170.16 Ethyl group enhances steric bulk; difluoro substitution increases electron withdrawal
3-Bromo-2,6-dimethoxybenzaldehyde 3-Br, 2,6-OCH₃ C₉H₉BrO₃ 245.07 (calculated) Bromine enables nucleophilic substitution; used in Suzuki couplings
4-Fluoro-2,3-dimethylbenzaldehyde 4-F, 2,3-CH₃ C₉H₉FO 152.17 (calculated) Methyl groups reduce polarity; potential for hydrophobic interactions
5-Fluoro-2,6-dimethoxypyridine-3-carbonitrile Pyridine core, 5-F, 2,6-OCH₃, 3-CN C₉H₈FN₂O₂ 207.17 (calculated) Heterocyclic system alters electronic properties; nitrile group aids in metal coordination

Q & A

Q. Factors influencing route selection :

  • Regioselectivity : Methoxy groups at 2- and 6-positions direct electrophilic substitution to the 3-position.
  • Reagent Compatibility : Sensitivity of aldehyde groups to harsh conditions (e.g., strong acids/bases) necessitates mild fluorination protocols.
  • Yield Optimization : Multi-step reactions may require orthogonal protective groups (e.g., methyl ethers) to prevent side reactions .

How can researchers characterize the purity and structural integrity of this compound?

Answer:
Rigorous characterization employs the following analytical techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and aldehyde (-CHO) proton/carbon signals.
    • ¹⁹F NMR : Verify fluorine incorporation and position (δ ~ -110 to -120 ppm for aryl-F) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) to confirm molecular weight (calc. for C₉H₉FO₃: 184.06 g/mol).
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, though this requires high-purity crystals .

How do electron-withdrawing substituents like fluorine and methoxy groups affect the reactivity of benzaldehyde derivatives in nucleophilic aromatic substitution?

Answer:
The interplay of substituents critically modulates reactivity:

  • Methoxy Groups (-OCH₃) : Act as strong electron-donating groups (EDGs) via resonance, activating the ring toward electrophilic substitution. Their placement at 2- and 6-positions directs electrophiles to the 3- and 5-positions.
  • Fluorine (-F) : A weak electron-withdrawing group (EWG) via inductive effects, slightly deactivating the ring but enhancing regioselectivity. In this compound, fluorine at the 3-position further stabilizes transition states in reactions like Suzuki coupling or Ullmann condensation .

Q. Experimental Validation :

  • Computational studies (e.g., DFT) predict charge distribution and reactive sites.
  • Competitive reactions with isotopic labeling (e.g., ¹⁸F) can track substitution patterns .

What strategies can optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?

Answer:
To maximize yield and minimize side reactions:

  • Protective Group Chemistry : Use methyl ethers to shield hydroxyl groups during fluorination, as unprotected aldehydes may undergo undesired oxidation .
  • Low-Temperature Fluorination : Perform reactions at 0–5°C to suppress side reactions (e.g., aldehyde dimerization) .
  • Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/Cu) for selective cross-coupling reactions .
  • Purification Techniques : Combine column chromatography (silica gel, hexane/EtOAc eluent) with recrystallization for high-purity isolation .

Case Study : In PROTAC synthesis, NaBH(OAc)₃-mediated reductive amination improved intermediate stability, achieving >80% yield .

In medicinal chemistry, how is this compound utilized as a building block for bioactive molecules?

Answer:
This compound serves as a versatile intermediate in drug discovery:

  • PROTAC Development : Used to synthesize E3 ligase-targeting ligands for protein degradation platforms. For example, etherification with hydroxamic acid derivatives enables PD-L1 degradation .
  • Fluorinated Drug Analogs : The fluorine atom enhances metabolic stability and bioavailability. Derivatives have been explored as kinase inhibitors or anti-inflammatory agents .
  • Natural Product Synthesis : Key intermediate in coumarin derivatives (e.g., Sibiricin) with anticoagulant and anticancer properties .

Q. Typical Reaction Pathway :

Etherification : Coupling with hydroxylamine or phenol derivatives.

Reductive Amination : Forming stable amine linkages for biologics conjugation .

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